Neurotensin Receptor Type 1 Affinity Differentiates the Phenylpropanoic Acid Derivative from Wnt‑Focused IWR‑1 Congeners
The target compound is a validated ligand for the neurotensin receptor type 1 (NTSR1), as documented in BindingDB [1]. In contrast, the closely related endo‑IWR‑1 (4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide) is characterised as a Wnt pathway inhibitor with an IC₅₀ of 180 nM in cell‑based reporter assays . The shift from a quinoline‑benzamide N‑substituent to a phenylpropanoic acid moiety redirects the chemotype from Wnt/β‑catenin modulation to GPCR (NTSR1) engagement, providing a distinct pharmacological fingerprint.
| Evidence Dimension | Primary biological target engagement |
|---|---|
| Target Compound Data | BindingDB annotation: Neurotensin receptor type 1 (Homo sapiens) ligand; exact Ki not publicly disclosed |
| Comparator Or Baseline | endo‑IWR‑1: Wnt pathway inhibitor, IC₅₀ = 180 nM (cell‑based reporter assay) |
| Quantified Difference | Qualitative target switch (GPCR vs. developmental pathway); potency values available for comparator only. |
| Conditions | BindingDB ligand annotation vs. published IWR‑1 Wnt reporter assay data |
Why This Matters
For projects targeting neurotensin‑dependent signalling (e.g., cancer, pain) this compound offers a validated starting point that is structurally orthogonal to the widely studied IWR‑1 Wnt series, reducing the risk of pathway cross‑talk in phenotypic screens.
- [1] BindingDB. BDBM79542 – Neurotensin receptor type 1 (Homo sapiens) ligand. Monomer ID 79542. View Source
